
1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structural characteristics, including a pyrazole ring and various substituents, suggest a diverse range of pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine with a suitable 1,3-diketone.
- Substitution Reactions : Benzyl and benzyloxy groups are introduced via nucleophilic substitution reactions.
- Final Modification : The ethylphenyl group is added through acylation methods.
These synthetic routes allow for the modification of the compound to enhance biological activity or alter pharmacokinetic properties.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit the MEK pathway, crucial in cancer cell proliferation. A derivative with similar structural features demonstrated an IC50 value of 91 nM against MEK1 and a GI50 value of 0.26 μM in A549 lung cancer cells . This suggests that this compound may possess comparable anticancer properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Pyrazole derivatives have been reported to exhibit activity against various bacterial and fungal strains. The mechanism often involves interference with microbial enzyme systems or disruption of cell wall synthesis .
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrazole derivatives have been studied for:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Neuroprotective Effects : Emerging research indicates potential benefits in neurodegenerative diseases through modulation of neuroinflammatory responses .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
- Signal Transduction Interference : The compound may affect signal transduction pathways that regulate cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | Similar pyrazole core | MEK inhibitor with notable anticancer effects |
1-benzyl-3-(benzyloxy)-N-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | Different substitution pattern | Potentially similar biological activities |
These comparisons highlight how minor structural changes can significantly influence biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- MEK Inhibition Study : A study synthesized various N-(benzyloxy)-pyrazole derivatives and evaluated their inhibitory effects on MEK pathways, revealing potent inhibitors .
- Antimicrobial Evaluation : Research has shown that certain pyrazoles exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
- Neuroprotective Studies : Investigations into neuroprotective effects have indicated that some derivatives can reduce neuroinflammation in models of neurodegeneration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-(benzyloxy)-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A validated approach includes:
- Step 1: Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-ketoesters or diketones (e.g., using DMF-DMA as a catalyst) .
- Step 2: Introduction of the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3: Carboxamide coupling using EDC/HOBt or CDI to link the 2-ethylphenyl moiety .
Yield Optimization Strategies: - Use high-purity intermediates to reduce side reactions.
- Employ microwave-assisted synthesis for faster cyclization (reported to improve yields by 15–20% in similar pyrazole derivatives) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Analyze 1H- and 13C-NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrazole C=O at ~165 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous ethyl pyrazole carboxylates .
- HRMS: Validate molecular weight with <2 ppm error .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility/Permeability: Employ shake-flask (aqueous solubility) and Caco-2 models (permeability) to assess drug-likeness .
Advanced Research Questions
Q. How do substituent modifications (e.g., benzyl vs. 2-ethylphenyl) influence biological activity, and how can contradictory SAR data be resolved?
Methodological Answer:
- SAR Analysis: Compare analogs like 1-(3-methylbenzyl)-pyrazole-4-carboxylates (anti-inflammatory activity) vs. 1-phenyl derivatives (antimicrobial activity) .
- Contradiction Resolution:
- Use 3D-QSAR models to map steric/electronic effects.
- Validate hypotheses via site-directed mutagenesis (e.g., if a target residue clashes with 2-ethylphenyl) .
Example Data Table:
Substituent | Target IC₅₀ (µM) | Solubility (µg/mL) |
---|---|---|
Benzyl | 0.45 ± 0.02 | 12.3 |
2-Ethylphenyl | 0.78 ± 0.05 | 8.9 |
4-Fluorobenzyl | 0.32 ± 0.01 | 10.1 |
Q. How can computational methods predict binding modes of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock into crystal structures (e.g., PDB: 4ZUD for kinases). Key interactions include:
- Pyrazole N1 with catalytic lysine.
- Carboxamide carbonyl forming H-bonds with hinge regions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-311+G(d,p) level and compute 1H-NMR shifts (GIAO method). Compare with experimental data to identify misassignments .
- Solvent Effects: Use PCM models to account for DMSO or CDCl₃ solvent shifts.
- Dynamic Effects: Consider tautomerism (e.g., pyrazole NH rotamers) via variable-temperature NMR .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., nitro) to steer electrophilic substitution.
- Metal Catalysis: Use Pd-catalyzed C–H activation for selective benzylation (e.g., Pd(OAc)₂ with S-Phos ligand) .
- Protection/Deprotection: Mask reactive sites (e.g., tert-butyl carbamate for NH protection) during benzyloxy installation .
Propriétés
IUPAC Name |
1-benzyl-N-(2-ethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-22-15-9-10-16-24(22)27-25(30)23-18-29(17-20-11-5-3-6-12-20)28-26(23)31-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXZTSAGCQBRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.